molecular formula C22H21NO6 B12190455 methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate

methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate

Cat. No.: B12190455
M. Wt: 395.4 g/mol
InChI Key: VLTZPGACPVAGIS-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one moiety, which is a common structural feature in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of 7-methoxy-4-methylcoumarin, which is then subjected to a series of reactions to introduce the propanoyl and amino groups. The final step involves esterification to form the methyl ester.

    Preparation of 7-methoxy-4-methylcoumarin: This can be achieved by reacting 4-methylumbelliferone with methanol in the presence of an acid catalyst.

    Introduction of the propanoyl group: This step involves the reaction of 7-methoxy-4-methylcoumarin with propanoyl chloride in the presence of a base such as pyridine.

    Amination: The propanoyl derivative is then reacted with an amine, such as aniline, to introduce the amino group.

    Esterification: The final step involves the reaction of the amine derivative with methyl chloroformate to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Research: It is used in studies investigating the mechanisms of action of coumarin derivatives and their interactions with biological targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate involves its interaction with various molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of DNA gyrase, an enzyme involved in bacterial DNA replication, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-4-methylcoumarin: A precursor in the synthesis of the target compound.

    4-methylumbelliferone: Another coumarin derivative with similar biological activities.

    Warfarin: A well-known anticoagulant that also contains a coumarin moiety.

Uniqueness

Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate is unique due to its specific structural features, which confer distinct biological activities. The combination of the chromen-2-one moiety with the propanoyl and amino groups enhances its potential as a multifunctional agent in medicinal chemistry.

Biological Activity

Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure, which features a coumarin moiety integrated with a benzoate group. The structural formula is as follows:

C18H19NO5\text{C}_{18}\text{H}_{19}\text{N}\text{O}_{5}

This structure incorporates a methoxy group and an oxo group, contributing to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The coumarin derivatives are known for their antioxidant properties. They can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antitumor Activity : Studies have shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of coumarin have demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 0.3 to 1.9 μM for certain analogs .
  • Antimicrobial Properties : Some coumarin derivatives exhibit antimicrobial activities against a range of pathogens, potentially making them candidates for developing new antibiotics.

Antiproliferative Activity

A study focused on the synthesis of coumarin-benzimidazole hybrids reported their antiproliferative effects against cancer cell lines. The results indicated that these compounds could inhibit cell growth effectively, with some showing enhanced activity when modified with specific functional groups .

Table 1: IC50 Values of Coumarin Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Coumarin-benzimidazole hybridMCF-70.3
Benzothiazole derivativeMCF-71.3
Methyl 2-{[3-(7-methoxy...TBDTBD

Antioxidant Capacity

The antioxidant capacity of the compound was evaluated through several assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound had a notable ability to reduce radical formation, suggesting its potential use in preventing oxidative damage in biological systems .

Table 2: Antioxidant Activity of Coumarin Derivatives

CompoundDPPH IC50 (mM)ABTS IC50 (mM)
Coumarin-benzimidazole hybrid0.17TBD
Benzothiazole derivativeTBDTBD
Methyl 2-{[3-(7-methoxy...TBDTBD

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 2-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoylamino]benzoate

InChI

InChI=1S/C22H21NO6/c1-13-10-21(25)29-19-12-18(27-2)14(11-16(13)19)8-9-20(24)23-17-7-5-4-6-15(17)22(26)28-3/h4-7,10-12H,8-9H2,1-3H3,(H,23,24)

InChI Key

VLTZPGACPVAGIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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